N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 2,3-dihydrobenzo[f][1,4]oxazepin ring and the furan ring, followed by the introduction of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the 2,3-dihydrobenzo[f][1,4]oxazepin ring and the furan ring would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the carboxamide group could make it susceptible to reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research in the area of synthesis and cytotoxic activity of carboxamide derivatives, like the work done by Deady et al. (2005), focuses on creating compounds with potential anti-cancer properties. These studies involve the synthesis of complex molecules and testing their ability to inhibit the growth of cancer cells, indicating the potential therapeutic applications of similarly structured compounds (Deady et al., 2005).
Antitumor Activity of Amino Acid Derivatives
The research conducted by Xiong et al. (2009) on amino acid ester derivatives containing 5-fluorouracil highlights the process of synthesizing novel molecules to test their antitumor activity. These studies are crucial for developing new drugs that could potentially treat various forms of cancer, showcasing the importance of exploring the efficacy of new compounds in medicinal chemistry (Xiong et al., 2009).
Biological Activity of Hybrid Molecules
Research by Başoğlu et al. (2013) into the synthesis of hybrid molecules containing different acid moieties and their biological activities reflects the multifaceted approach in drug discovery. These efforts aim to create compounds with antimicrobial, anti-inflammatory, and other therapeutic effects by combining different pharmacophores, indicating a possible research direction for compounds like N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide (Başoğlu et al., 2013).
Organocatalytic Asymmetric Synthesis
The work by Li et al. (2019) on the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to compounds with chiral tetrasubstituted C‒F stereocenters, exemplifies the type of synthetic chemistry research that could be relevant. This area involves creating molecules with specific stereochemistry for potential use in drug development and other applications, highlighting the sophisticated level of synthetic chemistry research being conducted (Li et al., 2019).
properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-11-7-15(12(2)25-11)18(23)20-5-6-21-9-13-8-14(19)3-4-16(13)24-10-17(21)22/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHXZHYWYKSHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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